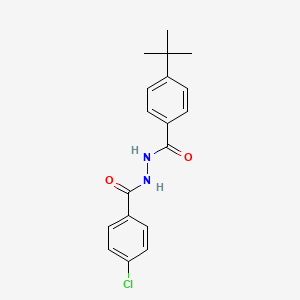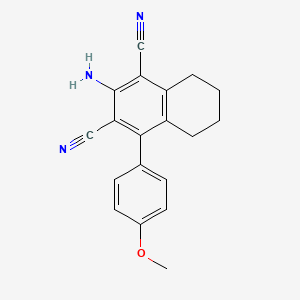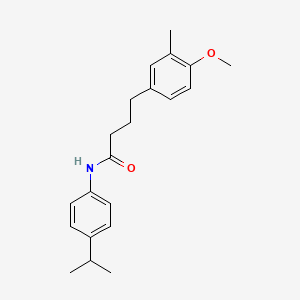
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide, also known as DMNI, is a chemical compound that has been used in scientific research for various purposes. DMNI is a nitrobenzamide derivative and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).
Mecanismo De Acción
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a potent inhibitor of PARP, an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to induce apoptosis in cancer cells by inhibiting PARP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as 3-aminobenzamide. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce liver toxicity in animal models.
Direcciones Futuras
There are several future directions for the use of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in scientific research. One potential direction is the development of this compound as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to its development as a cancer therapy. Another potential direction is the use of this compound in the treatment of cardiovascular diseases. This compound has been shown to protect against ischemia-reperfusion injury in the heart and brain, and further research could lead to its development as a therapy for these conditions.
Métodos De Síntesis
The synthesis of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of triethylamine. The product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as its role in neuroprotection, inflammation, and oxidative stress. This compound has also been shown to have potential therapeutic effects in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-7-4-12(15-22-7)14-13(17)8-5-10(20-2)11(21-3)6-9(8)16(18)19/h4-6H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHGMGZTFHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphinic acid](/img/structure/B5721762.png)

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)


![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)